2-oxo-2H-chromene-3-carbothioamide 2-oxo-2H-chromene-3-carbothioamide
Brand Name: Vulcanchem
CAS No.: 69015-65-2
VCID: VC7801721
InChI: InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23 g/mol

2-oxo-2H-chromene-3-carbothioamide

CAS No.: 69015-65-2

Cat. No.: VC7801721

Molecular Formula: C10H7NO2S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-2H-chromene-3-carbothioamide - 69015-65-2

Specification

CAS No. 69015-65-2
Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
IUPAC Name 2-oxochromene-3-carbothioamide
Standard InChI InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14)
Standard InChI Key NNHJYDSWYAVKNK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-oxo-2H-chromene-3-carbothioamide comprises a bicyclic framework with a benzopyran core. Key features include:

  • Chromene Skeleton: A fused benzene and pyran ring system (2H-chromene) with a ketone group at position 2.

  • Carbothioamide Functional Group: A thiourea derivative (-C(=S)NH₂) at position 3, enhancing reactivity and intermolecular interactions .

The molecular formula is C₁₀H₇NO₂S, with a molecular weight of 205.23 g/mol . The SMILES notation (C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N) and InChI key (NNHJYDSWYAVKNK-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₀H₇NO₂S
Molecular Weight205.23 g/mol
Melting Point172°C
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N

Synthetic Routes and Reaction Dynamics

Industrial-Scale Production

Industrial synthesis likely involves:

  • Solvent-Based Reactions: Ethanol or methanol as solvents under reflux conditions.

  • Purification Techniques: Recrystallization or column chromatography to isolate high-purity product .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 172°C, indicative of moderate thermal stability . This property facilitates handling in solid-phase reactions and storage.

Solubility and Reactivity

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the thiourea group’s polarity.

  • Reactivity: The carbothioamide group participates in:

    • Coordination Chemistry: Binding to metal ions via sulfur and nitrogen donors.

    • Oxidation-Reduction Reactions: Conversion to sulfoxides or disulfides under oxidative conditions .

Industrial and Research Applications

Chemical Synthesis

The compound serves as a precursor for:

  • Heterocyclic Compounds: Thiazole and thiadiazole derivatives via cyclocondensation reactions.

  • Metal Complexes: Ligand for catalytic or materials science applications .

Material Science

The chromene core’s conjugated π-system enables applications in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic cells .

Precautionary MeasureGuideline
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods
First-Aid MeasuresRinse skin/eyes with water

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